4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol 4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol
Brand Name: Vulcanchem
CAS No.: 61602-97-9
VCID: VC17840916
InChI: InChI=1S/C10H8N4S/c1-14-9-8(12-13-10(14)15)6-4-2-3-5-7(6)11-9/h2-5,11H,1H3
SMILES:
Molecular Formula: C10H8N4S
Molecular Weight: 216.26 g/mol

4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

CAS No.: 61602-97-9

Cat. No.: VC17840916

Molecular Formula: C10H8N4S

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol - 61602-97-9

Specification

CAS No. 61602-97-9
Molecular Formula C10H8N4S
Molecular Weight 216.26 g/mol
IUPAC Name 4-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thione
Standard InChI InChI=1S/C10H8N4S/c1-14-9-8(12-13-10(14)15)6-4-2-3-5-7(6)11-9/h2-5,11H,1H3
Standard InChI Key JHDMDHLBOKQPPX-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C3=CC=CC=C3N2)N=NC1=S

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 4-methyl-5H-[1, triazino[5,6-b]indole-3-thione , reflecting its fused bicyclic system. The core structure consists of an indole moiety (a benzene ring fused to a pyrrole ring) linked to a 1,2,4-triazine ring. The methyl group at position 4 and the thione group at position 3 introduce steric and electronic modifications that influence reactivity and intermolecular interactions.

The molecular structure can be represented as:

SNCN\/CNC\begin{array}{ccc} & \text{S} & \\ & | & \\ \text{N} & \text{C} & \text{N} \\ | & \backslash & / \\ \text{C} & \text{N} & \text{C} \\ \end{array}

Simplified skeletal structure highlighting the triazinoindole core .

Synthetic Analogues and Related Compounds

Structural analogues such as 5-benzyl-4H- triazino[5,6-b]indole-3-thione (molecular formula C16H12N4S\text{C}_{16}\text{H}_{12}\text{N}_{4}\text{S}) share the triazinoindole backbone but differ in substituents . These variants often exhibit distinct biological profiles, as demonstrated by hydrazone derivatives of 1,2,4-triazole-3-thiols showing cytotoxicity against melanoma and breast cancer cells .

Synthesis and Manufacturing

Purification and Characterization

Purification typically involves column chromatography or recrystallization, followed by spectroscopic validation:

  • NMR: 1H^1\text{H}- and 13C^{13}\text{C}-NMR for structural confirmation .

  • Mass Spectrometry: High-resolution MS to verify molecular weight .

Physicochemical Properties

Molecular Data

PropertyValueSource
Molecular FormulaC12H9N4S\text{C}_{12}\text{H}_{9}\text{N}_{4}\text{S}
Molecular Weight247.29 g/mol
Melting PointNot reported-
SolubilityLikely polar aprotic solvents

Stability and Reactivity

The thione group (-C=S) confers susceptibility to oxidation, necessitating storage under inert atmospheres . The methyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Hazard CategoryGHS CodeStatement
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a promising lead for anticancer agents, particularly given the activity of analogues against treatment-resistant cancers . Structural optimization could enhance selectivity and reduce off-target effects.

Materials Science

Conjugated π-systems in triazinoindoles may find use in organic semiconductors or fluorescent probes, though this remains unexplored.

Recent Research and Developments

A 2022 study on triazole-thiol derivatives highlighted the importance of the thiol group in conferring cytotoxicity . Concurrently, AK Scientific’s 2025 safety data sheet underscores the compound’s stability challenges , urging improved synthetic protocols to mitigate decomposition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator